molecular formula C5H12Cl2N4 B1418335 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride CAS No. 1158631-54-9

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

Cat. No. B1418335
M. Wt: 199.08 g/mol
InChI Key: CCTZRWQGXVCGSH-UHFFFAOYSA-N
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Description

“2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride” is a chemical compound with the molecular weight of 112.13 . It is also known as “(4-methyl-4H-1,2,4-triazol-3-yl)methanamine” and has the IUPAC name of "(4-methyl-4H-1,2,4-triazol-3-yl)methylamine" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN1C(CO)=NN=C1 . The InChI code for this compound is 1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in acetone . The melting point of this compound is between 41-45°C .

Scientific Research Applications

Inhibitors of 15-Lipoxygenase

Derivatives of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase. These compounds showed promising IC50 values for 15-LO inhibition, indicating their potential in biological activities related to lipoxygenase inhibition (Asghari et al., 2016).

Antimicrobial Activities

Novel derivatives of 1,2,4-triazole, including those related to 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, have shown significant antimicrobial activities. These compounds have been synthesized and tested against various microorganisms, displaying good or moderate activities (Bektaş et al., 2007).

Chemical Synthesis and Physical-Chemical Properties

Research has focused on the synthesis and investigation of the physical-chemical properties of compounds related to 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine. These studies contribute to understanding the chemical characteristics and potential applications in various fields, including medicinal chemistry (Gotsulya, 2016).

Biological Activity

The 1,2,4-triazole scaffold, including variations like 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, has significant biological activities. This core motif plays a crucial role in clinical drugs, displaying a range of activities from antiviral to anticancer (Prasad et al., 2021).

Synthesis of Novel Compounds

The synthesis of novel compounds using 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine as a precursor or a component has been a focus in research, contributing to the development of new chemical entities with potential applications in various scientific fields, including pharmacology and materials science (Hotsulia, 2018).

Corrosion Inhibition

Triazole derivatives, related to 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, have been evaluated as corrosion inhibitors. Their effectiveness in protecting materials against corrosion, supported by various analytical techniques, highlights their potential in industrial applications (Chaitra et al., 2015).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride” are not specifically mentioned in the available resources .

properties

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-9-4-7-8-5(9)2-3-6;;/h4H,2-3,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTZRWQGXVCGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

CAS RN

1158631-54-9
Record name 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
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2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
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2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
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2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
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2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

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